molecular formula C18H12Cl3N3O2 B5596203 N'-[(2-chloro-3-quinolinyl)methylene]-2-(2,4-dichlorophenoxy)acetohydrazide

N'-[(2-chloro-3-quinolinyl)methylene]-2-(2,4-dichlorophenoxy)acetohydrazide

Cat. No. B5596203
M. Wt: 408.7 g/mol
InChI Key: RPFRCWKDJUQWBA-LSFURLLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-chloro-3-quinolinyl)methylene]-2-(2,4-dichlorophenoxy)acetohydrazide, also known as CQDH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CQDH is a hydrazide derivative of dichlorophenoxyacetic acid and quinoline, which has been synthesized through various methods.

Scientific Research Applications

Optical Chemosensing

A study by Wu et al. (2018) synthesized N-((quinolin-8-yl)methylene)acetohydrazide as an off-on fluorescence sensor with high selectivity toward Zn2+ in aqueous media. The compound exhibited a large Stokes shift and a low detection limit for Zn2+, demonstrating its potential as a fluorescent probe for monitoring intracellular Zn2+.

Corrosion Inhibition

Research conducted by Yadav et al. (2015) focused on the corrosion inhibition of mild steel in acidic medium using synthesized acetohydrazides. The compounds acted as effective corrosion inhibitors, with the inhibition efficiencies increasing with the concentration of the inhibitors. The study highlights the potential use of such derivatives in protecting metal surfaces against corrosion.

Dual-Functional Chemosensing

A paper by Yang et al. (2015) developed a chemosensor that showed good selectivity and sensitivity toward Al3+ and Cu2+ under aqueous conditions. This study points to the application of such compounds in detecting multiple analytes simultaneously.

Molecular Modeling and Anticancer Activity

Bingul et al. (2016) identified a novel scaffold, (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide, which led to the development of biologically active hydrazide compounds. These compounds exhibited significant anti-cancer activity against neuroblastoma and breast adenocarcinoma cell lines, suggesting their potential as anticancer agents (Bingul et al., 2016).

Antimicrobial Activity

Ahmed et al. (2006) synthesized succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates, demonstrating significant inhibition of bacterial and fungal growth. This research showcases the potential antimicrobial applications of such derivatives (Ahmed et al., 2006).

properties

IUPAC Name

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3N3O2/c19-13-5-6-16(14(20)8-13)26-10-17(25)24-22-9-12-7-11-3-1-2-4-15(11)23-18(12)21/h1-9H,10H2,(H,24,25)/b22-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFRCWKDJUQWBA-LSFURLLWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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